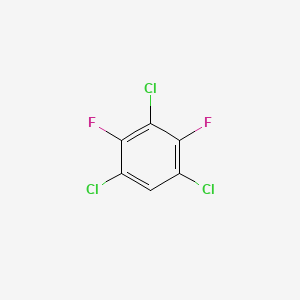
2,4-Difluoro-1,3,5-trichlorobenzene
Cat. No. B8272739
M. Wt: 217.4 g/mol
InChI Key: FKAPHOWNHUKXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06699992B2
Procedure details


31.1 g of 3,5-dichloro-2,4-difluoroaniline (0.157 mol) was added to 100 ml of a solution of concentrated hydrochloric acid and water (1:1) at 70° C. The resulting mixture was stirred to be a slurry and cooled to 0-5° C. To the mixture was added 11.6 g of aqueous solution of sodium nitrite (0.165 mol) over 30 minutes. The resulting solution was added to a solution of CuCl (0.188 mol) and hydrochloric acid (100 ml). The reaction mixture was stirred for 2 hours and kept overnight. Fractions obtained by wet-distillation were extracted with toluene. The extract was washed successively with 10% aqueous solution of NaOH, concentrated sulfuric acid and water, dried over sodium sulfate and evaporated. The residue was recrystallized from toluene to give 27.7 g of 2,4-difluoro-1,3,5-trichlorobenzene (0.127 mol) in 81.1% yield.

[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step One



[Compound]
Name
aqueous solution
Quantity
11.6 g
Type
reactant
Reaction Step Two



Name
CuCl
Quantity
0.188 mol
Type
catalyst
Reaction Step Three

Yield
81.1%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:11])=[C:4]([CH:6]=[C:7]([Cl:10])[C:8]=1[F:9])N.[ClH:12].N([O-])=O.[Na+]>Cl[Cu].O>[F:11][C:3]1[C:2]([Cl:1])=[C:8]([F:9])[C:7]([Cl:10])=[CH:6][C:4]=1[Cl:12] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
31.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(N)C=C(C1F)Cl)F
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
11.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.165 mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
CuCl
|
|
Quantity
|
0.188 mol
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Cu]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Fractions obtained by wet-distillation
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
were extracted with toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed successively with 10% aqueous solution of NaOH, concentrated sulfuric acid and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from toluene
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C(=C1Cl)F)Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.127 mol | |
| AMOUNT: MASS | 27.7 g | |
| YIELD: PERCENTYIELD | 81.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
